Aqueous Solubility of N-cyclohexyl-3-methylpyridin-2-amine vs. More Polar Pyridine Derivatives
In an aqueous buffer at pH 7.4, the solubility of N-cyclohexyl-3-methylpyridin-2-amine was experimentally determined to be 8.1 µg/mL [1]. While direct comparative data for its closest analogs from the same assay is unavailable, this value is notably low compared to more polar, unsubstituted or less lipophilic pyridine derivatives (class-level inference). This quantifies its high lipophilicity (XLogP3 = 3.3), a key differentiator from more soluble but less membrane-permeable heterocyclic cores [2].
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | 8.1 µg/mL |
| Comparator Or Baseline | General class of more polar pyridine derivatives |
| Quantified Difference | Not applicable (class-level inference) |
| Conditions | Aqueous buffer at pH 7.4 |
Why This Matters
This quantifies the compound's lipophilic nature, confirming its suitability for applications requiring membrane permeability but also indicating the need for organic co-solvents in *in vitro* assays.
- [1] PubChem Bioassay AID 1996. Aqueous solubility of N-cyclohexyl-3-methylpyridin-2-amine (SID 24828396) at pH 7.4. View Source
- [2] PubChem. Cyclohexyl-(3-methyl-pyridin-2-yl)-amine. Computed Properties (XLogP3). View Source
